![molecular formula C25H23ClN4O B13140172 4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)
4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with an intriguing structure. Let’s break it down:
Name: 4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one
Structure: It contains fused imidazo and pyrido rings, along with benzyl and chlorobenzyl substituents. The presence of the ethynyl group adds further complexity.
Preparation Methods
Synthetic Routes:
Radical Approach:
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound’s benzylic hydrogens are activated toward free radical attack, making it susceptible to various reactions.
Common Reagents and Conditions:
Major Products: These reactions can yield diverse products, including derivatives with altered substituents.
Scientific Research Applications
Chemistry: Investigating its reactivity and designing novel derivatives.
Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).
Medicine: Exploring its potential as a drug candidate (e.g., antiviral, anticancer).
Industry: Developing new materials or catalysts based on its unique structure.
Mechanism of Action
Targets: The compound likely interacts with specific receptors or enzymes.
Pathways: It may modulate cellular signaling pathways, affecting cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features (e.g., fused rings, specific substituents).
Similar Compounds: While I don’t have specific names, explore related heterocyclic compounds with similar functionalities.
Properties
Molecular Formula |
C25H23ClN4O |
|---|---|
Molecular Weight |
430.9 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)methyl]-11-[(3-ethynylphenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one |
InChI |
InChI=1S/C25H23ClN4O/c1-2-18-4-3-5-20(14-18)15-28-12-10-23-22(17-28)24(31)30(25-27-11-13-29(23)25)16-19-6-8-21(26)9-7-19/h1,3-9,14H,10-13,15-17H2 |
InChI Key |
ZVMMRPKNIIGQEN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC(=C1)CN2CCC3=C(C2)C(=O)N(C4=NCCN34)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


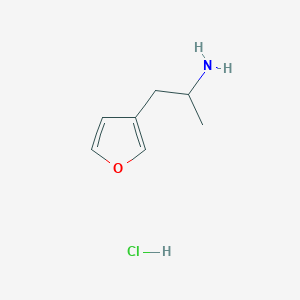
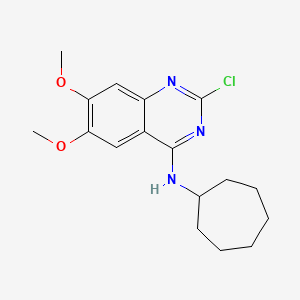
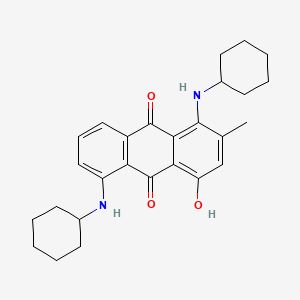
![Diethyl 4'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3,5-dicarboxylate](/img/structure/B13140103.png)
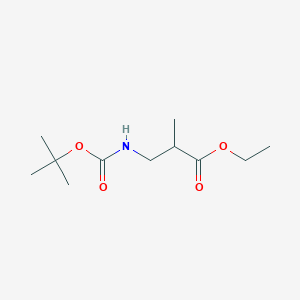
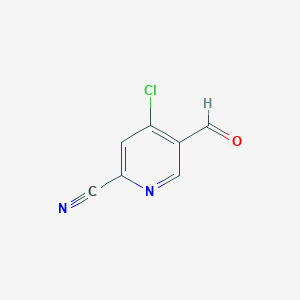
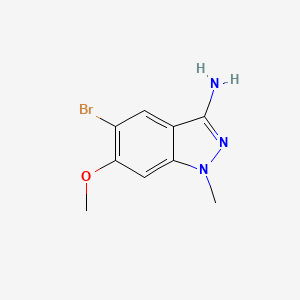
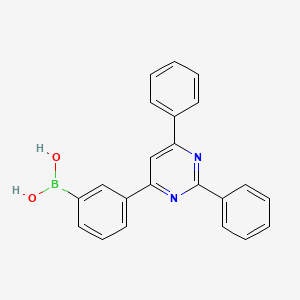
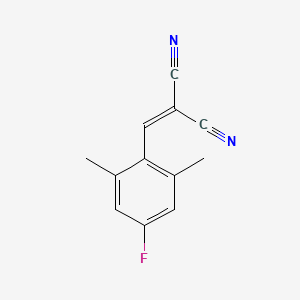
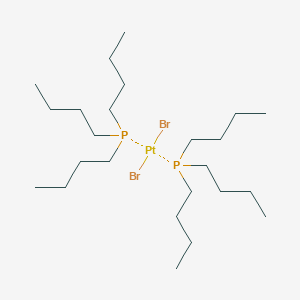


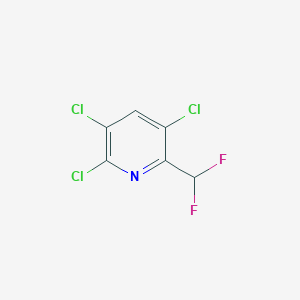
![7H-Pyrrolo[2,3-d]pyrimidine-2,4-diamine, 5-[2-(9H-fluoren-2-yl)propyl]-](/img/structure/B13140152.png)
